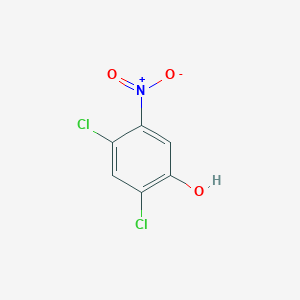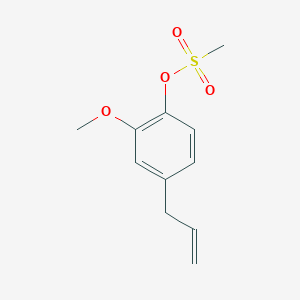
2,4-Dicloro-5-nitrofenol
Descripción general
Descripción
2,4-Dichloro-5-nitrophenol is an organic compound with the molecular formula C6H3Cl2NO3. It is a chlorinated nitrophenol derivative, characterized by the presence of two chlorine atoms and one nitro group attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-nitrophenol has several applications in scientific research:
Mecanismo De Acción
Target of Action
2,4-Dichloro-5-nitrophenol (2,4-DCNP) primarily targets certain enzymes in Gram-negative bacteria, such as Cupriavidus sp. CNP-8. The key enzymes involved are HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a 1,2,4-benzenetriol (BT) 1,2-dioxygenase .
Mode of Action
The compound interacts with its targets by undergoing a series of reactions. HnpAB catalyzes the conversion of 2,4-DCNP to BT via chloro-1,4-benzoquinone . This reaction is crucial for the bacterium to utilize 2,4-DCNP .
Biochemical Pathways
The degradation of 2,4-DCNP occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2,4-DCNP-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the degradation of 2,4-DCNP, a common chlorinated nitrophenol pollutant . This degradation process is crucial for mitigating the environmental impact of such pollutants .
Action Environment
Environmental factors play a significant role in the action of 2,4-DCNP. The compound has been extensively introduced into our surrounding environments mainly by anthropogenic activities . It is resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring . Therefore, the efficacy and stability of 2,4-DCNP’s action can be influenced by various environmental conditions.
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-5-nitrophenol plays a role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as phenol sulfotransferase, where it acts as an alternate-substrate inhibitor . This interaction affects the enzyme’s ability to catalyze the transfer of sulfate groups to phenolic compounds, thereby influencing various metabolic pathways.
Cellular Effects
The effects of 2,4-Dichloro-5-nitrophenol on cells include disruption of thyroid hormone synthesis and transport pathways. Studies have shown that exposure to this compound can lead to increased mortality, malformations, and altered thyroid hormone levels in aquatic species . It affects cell signaling pathways and gene expression related to thyroid hormone regulation, impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5-nitrophenol exerts its effects through binding interactions with biomolecules and enzyme inhibition. It has been found to disrupt the activity of enzymes involved in thyroid hormone synthesis, such as deiodinases . This disruption leads to altered levels of thyroid hormones, which in turn affect gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-nitrophenol change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent changes in thyroid hormone levels and gene expression . The stability of 2,4-Dichloro-5-nitrophenol in various environmental conditions also affects its biochemical activity.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects. For example, exposure to high doses of 2,4-Dichloro-5-nitrophenol has been associated with increased mortality and developmental toxicity in aquatic species . These effects highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
2,4-Dichloro-5-nitrophenol is involved in metabolic pathways related to the degradation of chlorinated phenols. Bacterial degradation of this compound involves enzymes such as nitroreductases and dioxygenases, which catalyze the breakdown of the nitrophenol structure . These metabolic pathways are crucial for the detoxification and removal of 2,4-Dichloro-5-nitrophenol from the environment.
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-5-nitrophenol is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution affects its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues and organs.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-nitrophenol influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns determine the sites of action and the biochemical processes affected by 2,4-Dichloro-5-nitrophenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-nitrophenol typically involves the nitration of 2,4-dichlorophenol. The process includes the following steps:
Nitration Reaction: 2,4-dichlorophenol is treated with a nitrating agent, such as nitric acid, in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-5-nitrophenol may involve the use of advanced catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of rare earth trifluoromethyl sulfonate catalysts in the presence of co-catalysts and alcoholic solvents has been reported to increase the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-nitrophenol undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products:
Comparación Con Compuestos Similares
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 2,4-Dichloro-5-nitrophenol is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to other chlorinated nitrophenols, it exhibits distinct chemical properties and biological activities, making it valuable for specific research and industrial purposes .
Propiedades
IUPAC Name |
2,4-dichloro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAPWTOOMSVMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192624 | |
| Record name | Phenol, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39489-77-5 | |
| Record name | Phenol, 2,4-dichloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there research interest in finding a substitute for tetrachloromethane in the synthesis of 2,4-Dichloro-5-nitrophenol?
A1: Tetrachloromethane, historically used in the synthesis of 2,4-Dichloro-5-nitrophenol, has been identified as an environmental hazard. [] Its use is now prohibited due to its toxicity and ozone-depleting properties. Researchers are exploring alternative solvents like chloroform to mitigate the environmental impact associated with 2,4-Dichloro-5-nitrophenol production. This shift aims to develop a safer and more sustainable synthesis method. []
Q2: What are the potential advantages of using chloroform as a substitute for tetrachloromethane in this synthesis?
A2: While the provided research focuses on the environmental aspect, it hints at potential advantages of using chloroform:
- Yield and Operational Safety: The research investigates the impact of chloroform on the yield of 2,4-Dichloro-5-nitrophenol, implying its viability as a substitute. [] Additionally, the mention of "operation safety" suggests that chloroform might offer a safer alternative in industrial settings. []
- Solvent Recyclability: The research explicitly examines the "recycle of solvent" when using chloroform. [] This suggests the potential for reusing chloroform in the synthesis process, further reducing waste and promoting sustainable practices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)





